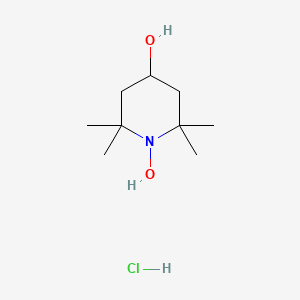
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride is an organic compound classified as a hydroxylamine. It is a white solid and is known for being the reduced derivative of the popular radical 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). This compound has garnered interest due to its mild basic properties and its applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reduction of 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) using a suitable reducing agent. The reaction typically occurs under mild conditions and yields the desired hydroxylamine product .
Industrial Production Methods
In industrial settings, the production of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol often involves large-scale reduction processes. These processes are optimized for efficiency and yield, ensuring the consistent production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized back to its radical form, 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).
Reduction: It can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and other oxidants.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are typically used.
Substitution: Reagents like acetyl chloride or methanesulfonyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol involves its ability to interact with molecular targets through hydrogen bonding and redox reactions. The hydroxyl and imino groups in the compound can form bi-directional hydrogen bonds, inhibiting ion migration and reinforcing interface contact. This interaction improves the stability of certain materials, such as perovskites .
Comparison with Similar Compounds
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol can be compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A stable radical used in various oxidation reactions.
2,2,6,6-Tetramethyl-4-piperidinol: Another hydroxylamine with similar properties.
2,2,6,6-Tetramethyl-4-piperidinone hydrochloride: A related compound used in different chemical applications.
The uniqueness of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol lies in its mild basic properties and its versatility in undergoing various chemical reactions, making it valuable in both research and industrial applications.
Properties
CAS No. |
4972-11-6 |
|---|---|
Molecular Formula |
C9H20ClNO2 |
Molecular Weight |
209.71 g/mol |
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-8(2)5-7(11)6-9(3,4)10(8)12;/h7,11-12H,5-6H2,1-4H3;1H |
InChI Key |
QCJDXHSSMDQRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


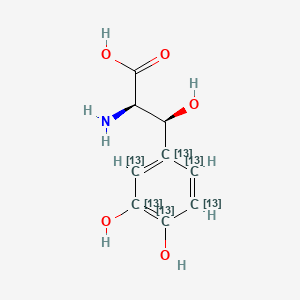
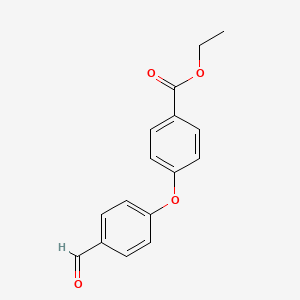
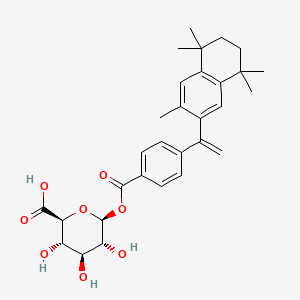
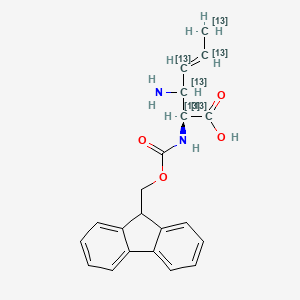
![((2S,3R)-4-(4-(((((3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl)oxy)carbonyl)amino)-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamic Acid Phenylmethyl Ester](/img/structure/B13841732.png)
![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13841733.png)
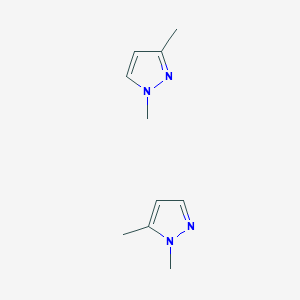
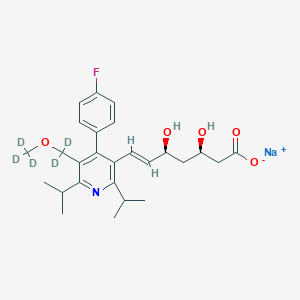
![Thieno[3,2-c]pyridine4-Methylbenzenesulfonate](/img/structure/B13841749.png)
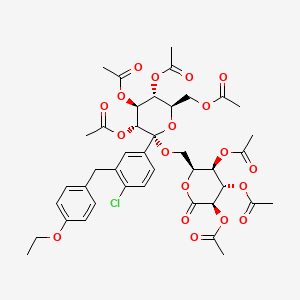
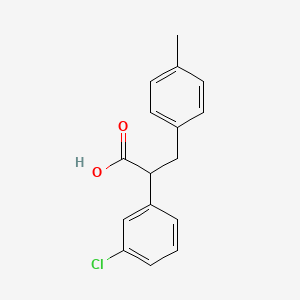
![(2R,5R)-6-[(1S,3Z,5S)-3-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13841759.png)
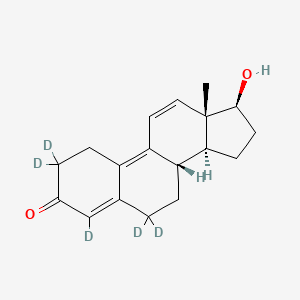
![4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)
